Pirolate

Descripción general

Descripción

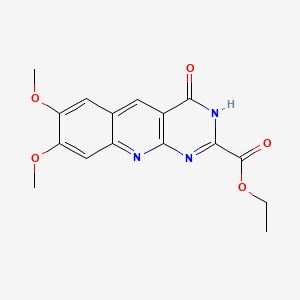

Pirolate, también conocido como CP-32,387, es un antagonista del receptor H1 de la histamina con una estructura química tricíclica. Se patentó como un "antialérgico", pero nunca se comercializó. El compuesto tiene una fórmula molecular de C16H15N3O5 y una masa molar de 329.312 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Pirolate implica la formación de su estructura tricíclica a través de una serie de reacciones químicas. Los pasos clave incluyen:

Formación del núcleo pirimidoquinolínico: Esto implica la ciclación de precursores apropiados en condiciones controladas.

Introducción de grupos funcionales: Los grupos dimetoxi y carboxilato se introducen mediante reacciones específicas, como la metilación y la esterificación.

Métodos de Producción Industrial

Si bien los métodos detallados de producción industrial para this compound no están bien documentados debido a su uso limitado, el enfoque general implicaría ampliar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear reactores a gran escala para los pasos de ciclación y funcionalización.

Análisis De Reacciones Químicas

Tipos de Reacciones

Pirolate experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, como la reducción del éster carboxilato a un alcohol.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar ciertos grupos en la molécula con otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se emplean reactivos como haluros de alquilo y nucleófilos en condiciones apropiadas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Anesthetic Applications

Reduction of Secretions

- Purpose : Pirolate is utilized before and during surgical procedures to reduce secretions from the mouth, throat, and stomach. This is crucial in preventing aspiration and ensuring a clear airway during intubation.

- Mechanism : By blocking acetylcholine receptors, this compound decreases saliva production and gastric secretions, thereby minimizing complications associated with excess fluids during surgery .

Management of Heart Rhythm

- Purpose : It helps in managing heart rhythm irregularities that may arise during anesthesia.

- Case Study : In a reported case involving a patient with Arnold-Chiari malformation, this compound was administered to reverse muscle relaxation effects and stabilize heart rate during anesthesia .

Gastroenterological Applications

Peptic Ulcer Disease

- Purpose : this compound is effective in treating peptic ulcer disease by reducing gastric acid secretion. This reduction aids in the healing of ulcers and alleviates pain associated with the condition.

- Clinical Insight : The use of this compound in conjunction with other medications has shown promising results in managing symptoms and promoting healing in patients suffering from peptic ulcers .

Side Effects and Considerations

While this compound is generally safe for use, it can cause side effects such as urinary retention, blurred vision, and increased heart rate. These effects necessitate careful monitoring by healthcare professionals during administration .

Comparative Data on Efficacy

To understand the efficacy of this compound compared to other anticholinergic agents, a comparative analysis can be beneficial. Below is a table summarizing key attributes:

| Attribute | This compound | Glycopyrrolate | Atropine |

|---|---|---|---|

| Primary Use | Reducing secretions | Reducing secretions | Cardiac emergencies |

| Onset of Action | Rapid (within minutes) | Moderate (15-30 min) | Rapid (within minutes) |

| Duration of Action | Short (2-4 hours) | Long (4-6 hours) | Short (1-2 hours) |

| Common Side Effects | Blurred vision | Dry mouth | Tachycardia |

Mecanismo De Acción

Pirolate ejerce sus efectos uniéndose al receptor H1 de la histamina, bloqueando así la acción de la histamina. Esto evita que la histamina ejerza sus efectos, como causar reacciones alérgicas. Los objetivos moleculares incluyen los receptores H1 de la histamina ubicados en varias células, y las vías involucradas incluyen la inhibición de las cascadas de señalización mediadas por la histamina .

Comparación Con Compuestos Similares

Compuestos Similares

Difenhidramina: Otro antagonista del receptor H1 de la histamina con una estructura química diferente.

Clorfeniramina: Un antihistamínico similar con una estructura tricíclica diferente.

Cetirizina: Un antihistamínico de segunda generación con menos efectos sedantes.

Singularidad

Pirolate es único debido a su estructura tricíclica específica y su potente antagonismo del receptor H1 de la histamina. A diferencia de algunos otros antihistamínicos, this compound nunca se comercializó, por lo que es principalmente un compuesto de interés en la investigación en lugar del uso clínico .

Actividad Biológica

Pirolate, a compound belonging to the class of pyrrole derivatives, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies that illustrate its potential therapeutic applications.

This compound exhibits a range of biological activities primarily attributed to its ability to interact with specific molecular targets. The compound has been shown to:

- Induce Apoptosis : this compound triggers programmed cell death in cancer cells through intrinsic and extrinsic pathways. Studies indicate that it activates pro-apoptotic proteins while inhibiting anti-apoptotic proteins, leading to the activation of caspases, which are crucial for apoptosis .

- Inhibit Kinase Activity : The compound has demonstrated inhibitory effects on various kinases involved in cell proliferation and survival. For instance, it shows nanomolar inhibition against Aurora kinase A (AURKA) and epidermal growth factor receptor (EGFR), which are critical in cancer progression .

Anticancer Activity

Recent research highlights the anticancer potential of this compound. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines. Notably, a pyrrole derivative similar to this compound exhibited an IC50 value of 294.5 nM against HL-60 cells, indicating significant antiproliferative activity .

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for other biological activities:

- Antimicrobial Properties : Research indicates that pyrrole derivatives can exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Some studies have suggested that this compound may possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted by Kilic-Kurt et al. demonstrated that a pyrrole-based compound similar to this compound significantly reduced tumor mass in murine models at doses much lower than conventional chemotherapeutics. This study highlighted the compound's potential as an effective anticancer agent with fewer side effects compared to traditional therapies .

Case Study 2: Kinase Inhibition

In another investigation, researchers synthesized a series of pyrrolo[2,3-d]pyrimidines and tested their kinase inhibitory activities. One compound showed dual inhibition of AURKA and EGFR with IC50 values of 1.99 μM and 3.76 nM, respectively. These findings underscore the potential of this compound derivatives in targeting critical signaling pathways in cancer cells .

Research Findings Summary

Propiedades

IUPAC Name |

ethyl 7,8-dimethoxy-4-oxo-3H-pyrimido[4,5-b]quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-4-24-16(21)14-18-13-9(15(20)19-14)5-8-6-11(22-2)12(23-3)7-10(8)17-13/h5-7H,4H2,1-3H3,(H,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDJDJMACBOHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C3C=C(C(=CC3=N2)OC)OC)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203660 | |

| Record name | Pirolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55149-05-8 | |

| Record name | Pirolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55149-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirolate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055149058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIROLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pirolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIROLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LF7L6QD58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.